

# Application Notes and Protocols: AC1903

## Treatment for Hypertension-Induced Kidney Damage Models

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### Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771

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## Introduction

Hypertension is a primary contributor to the progression of chronic kidney disease (CKD), often leading to hypertensive nephropathy, which is characterized by damage to the renal vasculature, glomerulosclerosis, and interstitial fibrosis. A key cellular event in the pathogenesis of hypertensive kidney damage is the injury and loss of podocytes, specialized epithelial cells that are a critical component of the glomerular filtration barrier. The small-molecule compound **AC1903** has emerged as a promising therapeutic agent for protecting against podocyte injury and mitigating the progression of proteinuric kidney disease. **AC1903** is a specific inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, which plays a crucial role in the signaling cascade leading to podocyte damage.

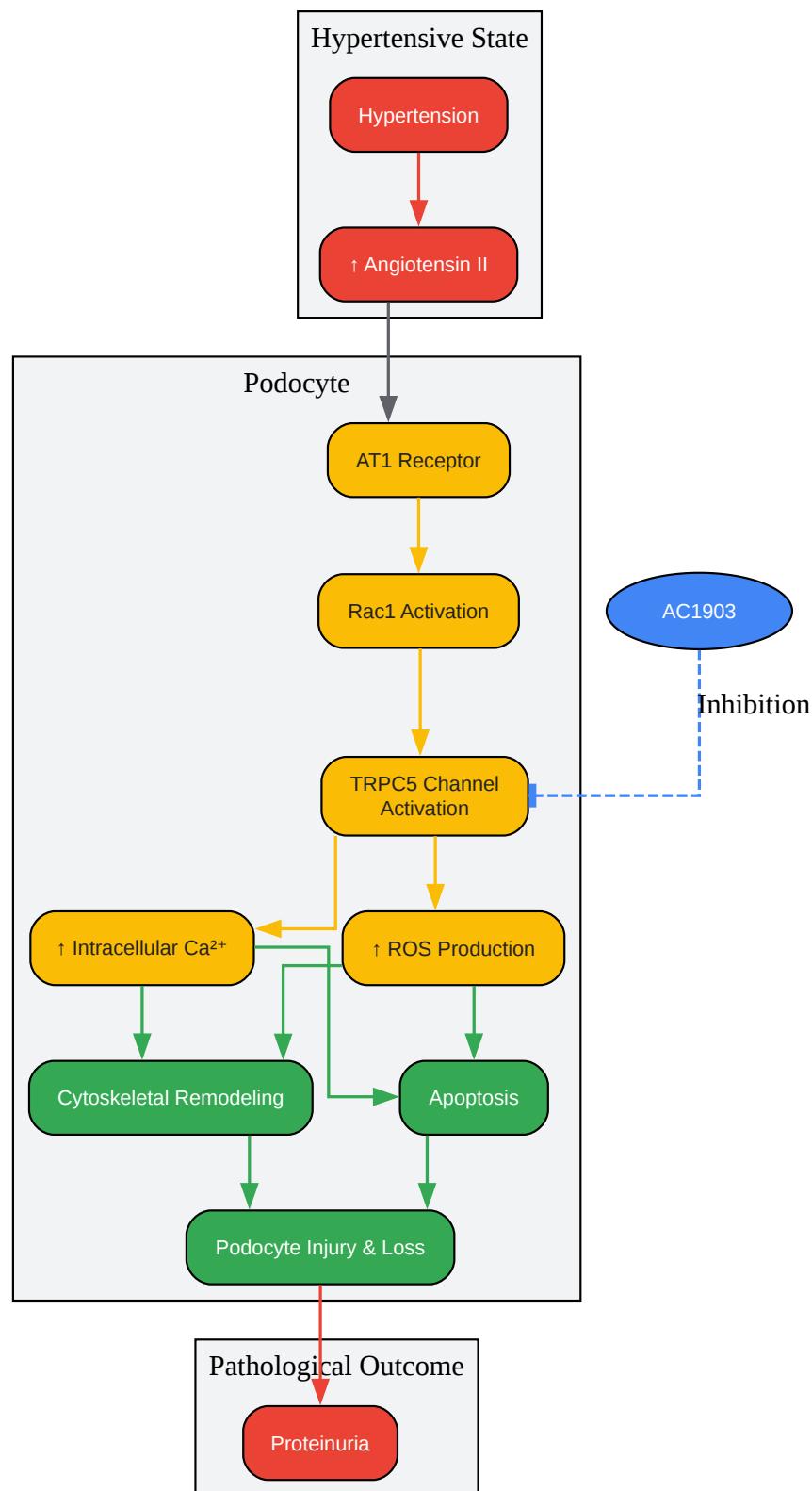
These application notes provide detailed protocols for the use of **AC1903** in established preclinical models of hypertension-induced kidney damage, along with a summary of its therapeutic effects and a depiction of the underlying signaling pathways.

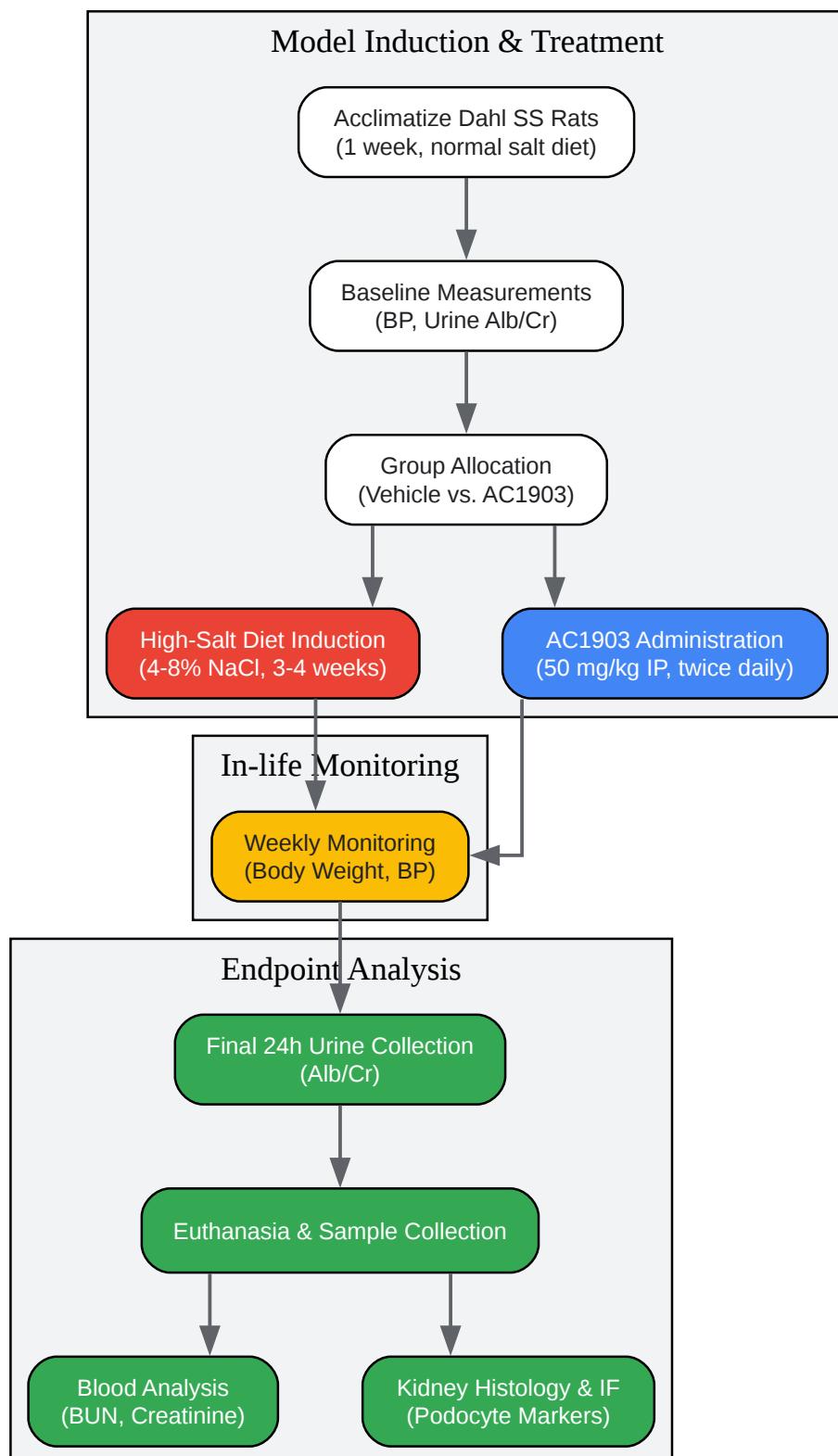
## Mechanism of Action

**AC1903** exerts its renoprotective effects by specifically inhibiting the TRPC5 ion channel. In the context of hypertensive nephropathy, the renin-angiotensin system (RAS) is often activated,

leading to elevated levels of Angiotensin II (Ang II). Ang II binds to its type 1 receptor (AT1R) on podocytes, triggering the activation of the small GTPase Rac1. Activated Rac1 promotes the translocation and activation of TRPC5 channels at the podocyte cell membrane. This leads to an excessive influx of calcium ( $\text{Ca}^{2+}$ ) and the production of reactive oxygen species (ROS), which collectively induce cytoskeletal remodeling, apoptosis, and eventual detachment and loss of podocytes. This damage to the glomerular filtration barrier results in proteinuria, a hallmark of kidney disease. **AC1903** directly blocks the TRPC5 channel, thereby preventing the pathological  $\text{Ca}^{2+}$  influx and subsequent cellular damage, independent of blood pressure reduction.

## Signaling Pathway of AC1903 in Hypertension-Induced Kidney Damage



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